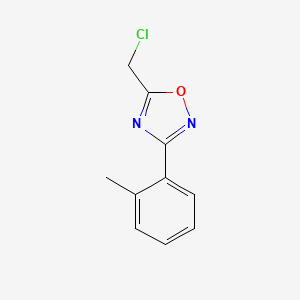

5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Description

The exact mass of the compound 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-4-2-3-5-8(7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKNARHPWPLDBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368871 |

Source

|

| Record name | 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60580-24-7 |

Source

|

| Record name | 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole motif is recognized as a valuable pharmacophore and a bioisostere for amide and ester functionalities, often enhancing metabolic stability and pharmacokinetic profiles.[1][2] This document is intended for researchers, chemists, and professionals in the field, offering not just a procedural outline but also the underlying chemical principles and rationale for the chosen synthetic strategy.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a 3,5-disubstituted 1,2,4-oxadiazole is most reliably achieved through the condensation and subsequent cyclodehydration of an N-hydroxy-benzimidamide (commonly known as an amidoxime) with a suitable acylating agent.[1][3] This strategy is favored for its robustness and the ready availability of starting materials.

Our retrosynthetic analysis of the target molecule, 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole , identifies two key synthons:

-

N'-hydroxy-2-methylbenzimidamide (3) : This intermediate provides the 3-aryl substituent (the 2-methylphenyl group) and the core N-C-N fragment of the oxadiazole ring.

-

Chloroacetyl Chloride (4) : This acylating agent furnishes the C-5 carbon and its chloromethyl substituent.

The forward synthesis, therefore, is designed as a two-stage process: the initial preparation of the amidoxime intermediate followed by its reaction with chloroacetyl chloride to construct the final heterocyclic product.

Caption: Retrosynthetic analysis of the target oxadiazole.

Core Synthesis Pathway and Mechanistic Insights

The synthesis is logically divided into two primary stages, each with specific mechanistic considerations that dictate the choice of reagents and reaction conditions.

Stage 1: Synthesis of N'-hydroxy-2-methylbenzimidamide (Amidoxime Intermediate)

The conversion of a nitrile to an amidoxime is a cornerstone of oxadiazole synthesis. This transformation involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

-

Causality of Reagent Choice :

-

2-Methylbenzonitrile : The readily available starting material that incorporates the required 2-methylphenyl moiety.

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) : A stable and common source of hydroxylamine.

-

Base (e.g., Sodium Bicarbonate, Triethylamine) : Essential for neutralizing the hydrochloride salt, liberating the free hydroxylamine nucleophile required for the reaction to proceed.

-

The reaction is typically heated to overcome the activation energy of the addition to the nitrile triple bond. The choice of a mild base like sodium bicarbonate is strategic to prevent potential side reactions or degradation of the product.

Stage 2: Acylation and Cyclodehydration to form the 1,2,4-Oxadiazole Ring

This stage is a one-pot, two-step sequence involving acylation followed by a thermally induced ring closure.[4]

-

O-Acylation : The amidoxime intermediate reacts with chloroacetyl chloride. The more nucleophilic oxygen atom of the hydroxylamine moiety attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms an unstable O-acyl intermediate. A tertiary amine base, such as triethylamine or pyridine, is crucial to scavenge the hydrogen chloride (HCl) generated during this step, driving the reaction to completion.[4] The reaction is initiated at a low temperature (0 °C) to control the high reactivity of the acyl chloride and minimize side reactions.

-

Cyclodehydration : Upon heating, the O-acyl intermediate undergoes an intramolecular cyclization. The nitrogen atom of the amidine moiety attacks the carbonyl carbon, leading to the formation of a five-membered ring. Subsequent elimination of a water molecule (dehydration) results in the formation of the stable, aromatic 1,2,4-oxadiazole ring system. Refluxing in a solvent like toluene provides the necessary thermal energy for this transformation.[4]

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocols

Disclaimer: These procedures involve hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (i.e., a fume hood).

Stage 1: Synthesis of N'-hydroxy-2-methylbenzimidamide

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equiv. | CAS No. |

| 2-Methylbenzonitrile | 117.15 | 10.0 g | 85.36 mmol | 1.0 | 529-19-1 |

| Hydroxylamine HCl | 69.49 | 8.92 g | 128.0 mmol | 1.5 | 5470-11-1 |

| Sodium Bicarbonate | 84.01 | 10.76 g | 128.0 mmol | 1.5 | 144-55-8 |

| Ethanol | 46.07 | 150 mL | - | - | 64-17-5 |

| Water | 18.02 | 50 mL | - | - | 7732-18-5 |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylbenzonitrile (10.0 g, 85.36 mmol), ethanol (150 mL), and water (50 mL).

-

Add hydroxylamine hydrochloride (8.92 g, 128.0 mmol) and sodium bicarbonate (10.76 g, 128.0 mmol) to the solution.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed.

-

Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Add 100 mL of cold water to the remaining aqueous residue. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield N'-hydroxy-2-methylbenzimidamide as a white solid.

Stage 2: Synthesis of 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equiv. | CAS No. |

| N'-hydroxy-2-methylbenzimidamide | 150.18 | 5.0 g | 33.29 mmol | 1.0 | 3251-87-0 |

| Chloroacetyl Chloride | 112.94 | 4.51 g | 39.95 mmol | 1.2 | 79-04-9 |

| Triethylamine (Et₃N) | 101.19 | 5.05 g | 49.94 mmol | 1.5 | 121-44-8 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | - | 75-09-2 |

| Toluene | 92.14 | 50 mL | - | - | 108-88-3 |

Procedure:

-

In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve N'-hydroxy-2-methylbenzimidamide (5.0 g, 33.29 mmol) and triethylamine (5.05 g, 49.94 mmol) in dry dichloromethane (100 mL).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Add chloroacetyl chloride (4.51 g, 39.95 mmol) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the dichloromethane under reduced pressure. Add toluene (50 mL) to the residue.

-

Heat the toluene mixture to reflux (approx. 110 °C) for 10-12 hours.[4]

-

Cool the reaction to room temperature and dilute with 100 mL of ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of n-hexane:ethyl acetate (e.g., starting from 95:5) to yield the final product as a white solid.[2]

Product Validation and Characterization

The identity and purity of the synthesized 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole must be confirmed through standard analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.65 g/mol |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0 (d, Ar-H), ~7.4-7.2 (m, 3x Ar-H), ~4.8 (s, 2H, -CH₂Cl), ~2.6 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~175 (C5), ~168 (C3), ~138-125 (Ar-C), ~35 (-CH₂Cl), ~22 (Ar-CH₃) |

| Mass Spec (ESI+) | m/z = 209.04 [M+H]⁺ |

References

-

Głuch-Lutwin, M., & Siwek, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(23), 7385. [Link]

-

Rasayan J. Chem. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][5] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1). [Link]

-

Li, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4983. [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 379-416. [Link]

-

Hussein, A. Q. (1986). REACTION OF AMIDOXIMES WITH a-CHLOROACID CHLORIDES: NOVEL SYNTHESIS OF 1,2,4-OXADIAZIN-5-ONES. Heterocycles, 24(8), 2237. [Link]

-

Agirbas, H., & Sumengen, D. (1992). The Reaction of Amidoximes with Chloroacetyl Chloride. Synthetic Communications, 22(1), 11-17. [Link]

-

ResearchGate. (n.d.). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent? [Link]

Sources

A Framework for Elucidating the Mechanism of Action of 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2][3] This has led to the exploration of 1,2,4-oxadiazole derivatives across a wide spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[4][5][6] While the broader class of 3,5-disubstituted 1,2,4-oxadiazoles has been investigated for various biological activities, the specific mechanism of action for 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole remains to be fully characterized in publicly available literature. The presence of a reactive chloromethyl group at the C5 position suggests potential for covalent interactions, adding a layer of complexity and opportunity for targeted inhibitor design.

This technical guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically investigate and elucidate the mechanism of action (MoA) of this promising, yet uncharacterized, compound. We will proceed from broad-based screening to specific target validation and pathway analysis, presenting a self-validating system of inquiry grounded in established pharmacological principles.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex MoA studies, the foundational step is to generate an initial hypothesis regarding the compound's biological effects. This is achieved through a combination of broad, unbiased screening and preliminary target assessment based on the known pharmacology of the 1,2,4-oxadiazole scaffold.

Phenotypic Screening: Unveiling the Biological Response

The initial objective is to understand the compound's effect on whole-cell systems without preconceived bias. A high-throughput phenotypic screen provides the first crucial dataset. The National Cancer Institute's 60-cell line panel (NCI-60) is an authoritative and accessible platform for this purpose. The resulting activity profile across diverse cancer types can reveal patterns of sensitivity, suggesting which cellular backgrounds are most affected by the compound's action.

From the Scientist's Notebook: The choice of a broad cancer cell line panel is causal. If the compound shows high potency in leukemia lines but not in solid tumor lines, it immediately narrows our search space to pathways critical for hematological malignancies. Conversely, broad-spectrum activity suggests a target involved in a fundamental process like cell division or metabolism.

Target Class Prediction Based on Scaffold Precedent

The 1,2,4-oxadiazole core is a known pharmacophore for several enzyme classes and receptors.[7] This knowledge allows for the creation of a focused panel of biochemical and cellular assays to serve as a primary screen.

Known Targets for 1,2,4-Oxadiazole Derivatives:

-

Phosphodiesterases (PDEs): Certain 3,5-disubstituted 1,2,4-oxadiazoles are potent inhibitors of PDE4B2, an enzyme critical in regulating intracellular cyclic AMP (cAMP) levels and inflammatory responses.[8][9]

-

Histone Deacetylases (HDACs): Novel 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against Class I HDACs (HDAC1, -2, and -3), key regulators of epigenetic expression.[5]

-

Cholinesterases (AChE/BuChE): In the context of neurodegenerative diseases, derivatives have been designed as highly potent inhibitors of acetylcholinesterase (AChE).[10]

-

Sphingosine-1-Phosphate (S1P) Receptors: Lipophilic derivatives have been identified as agonists of the S1P1 receptor, a key modulator of lymphocyte trafficking.[8]

A logical first step is to screen 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole against a commercially available panel of these targets.

Hypothetical Screening Results:

| Target Class | Representative Target | Result (IC50) | Implication |

| Phosphodiesterases | PDE4B2 | > 50 µM | Unlikely to be a primary target |

| Histone Deacetylases | HDAC1 | 15.2 µM | Moderate activity, potential for follow-up |

| Kinases | p38α (MAPK14) | 75 nM | Potent and selective activity, strong lead |

| GPCRs | S1P1 | > 50 µM | Unlikely to be a primary target |

This table summarizes hypothetical data from a primary target-class screening campaign, designed to prioritize the subsequent deep-dive investigation.

Part 2: Target Identification, Validation, and Molecular Interaction

Based on our hypothetical screening data, p38α mitogen-activated protein kinase (MAPK) emerges as a high-priority candidate target. The next phase involves rigorously validating this interaction and characterizing its molecular details.

Overall Investigatory Workflow

The process of moving from a screening hit to a validated mechanism is systematic. Each step is designed to build confidence in the hypothesis while ruling out alternative explanations.

Caption: Workflow for MoA elucidation, from initial screening to in vivo validation.

Direct Binding Confirmation: Surface Plasmon Resonance (SPR)

An IC50 value from an enzymatic assay is not sufficient proof of a direct interaction; the compound could be interfering with the assay itself. SPR provides label-free, real-time data on the binding kinetics between the compound and the purified target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

-

Immobilization: Covalently immobilize recombinant human p38α protein onto a CM5 sensor chip surface via amine coupling to a target density of ~10,000 Response Units (RU). A reference channel is prepared similarly but without the protein (mock immobilization) to enable background subtraction.

-

Analyte Preparation: Prepare a dilution series of 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected dissociation constant (Kd), typically from 10 nM to 10 µM.

-

Binding Measurement: Inject the compound solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min). Monitor the association phase, followed by an injection of running buffer to monitor the dissociation phase. A regeneration step (e.g., a short pulse of glycine-HCl, pH 2.5) is used to prepare the surface for the next cycle.

-

Data Analysis: Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams. Fit these curves to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

From the Scientist's Notebook: The dissociation rate (kd) is particularly informative. A very slow kd could be the first indicator of a covalent or very tight-binding interaction, which is plausible given the reactive chloromethyl group on our compound. This would guide our subsequent experiments.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

Confirming that the compound binds its target within the complex environment of a live cell is a critical validation step. CETSA leverages the principle that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than its unbound counterpart.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Delineating the Downstream Signaling Pathway

With the target validated, the focus shifts to understanding the functional consequences of its inhibition. For p38α, a key node in cellular stress response, this involves examining its downstream substrates.

Mapping the p38α Pathway

p38α activation, typically triggered by inflammatory cytokines or environmental stress, leads to the phosphorylation of a cascade of downstream proteins, including transcription factors and other kinases like MAPKAPK2 (MK2). Inhibition of p38α should therefore lead to a decrease in the phosphorylation of its direct substrates.

Caption: Simplified p38α signaling pathway and the site of inhibition.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

This experiment provides direct evidence of target inhibition in a functional cellular context.

-

Cell Culture and Treatment: Plate a relevant cell line (e.g., THP-1 monocytes) and allow them to adhere. Pre-treat cells with a dose-response curve of 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole (e.g., 10 nM to 10 µM) for 1 hour.

-

Stimulation: Induce the p38α pathway by adding a stimulating agent like Lipopolysaccharide (LPS) at 1 µg/mL for 30 minutes.

-

Lysis and Protein Quantification: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight. Use antibodies specific for phospho-MK2 (Thr334) and total MK2. A loading control like GAPDH or β-actin is essential.

-

Detection: After washing, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity. A potent inhibitor should show a dose-dependent decrease in the ratio of phospho-MK2 to total MK2.

From the Scientist's Notebook: This experiment is a self-validating system. The loading control ensures equal protein was loaded. The total MK2 antibody confirms the compound isn't causing protein degradation. The phospho-MK2 antibody directly measures the activity of the upstream p38α kinase. A clean, dose-dependent decrease in phosphorylation is compelling evidence of on-target activity.

References

- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025). Results in Chemistry, 15, 102271.

- Biernacki, K., Daśko, M., et al. (2020).

- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (n.d.). Research Journal of Pharmacy and Technology.

- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024). Journal of the Iranian Chemical Society.

- Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology.

- Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. (2011). Chemical Biology & Drug Design.

- Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (2009). Bioorganic & Medicinal Chemistry Letters.

- Biernacki, K., Daśko, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Indo American Journal of Pharmaceutical Research.

- Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. (n.d.).

- 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis. (n.d.). ChemicalBook.

- CHEMISTRY AND COMMON SYNTHETIC ROUTE OF 1, 3, 4-OXADIAZOLE: AN IMPORTANT HETEROCYCLIC MOIETY IN MEDICINAL CHEMISTRY. (2012).

- Biernacki, K., Daśko, M., et al. (2020).

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2017). Beilstein Journal of Organic Chemistry.

- BIOLOGICALLY ACTIVE OXADIAZOLE. (2015). Journal of Drug Delivery and Therapeutics.

- Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Molecules.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). European Journal of Medicinal Chemistry.

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole (CAS 50737-31-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole (CAS No. 50737-31-0), a key heterocyclic intermediate with significant applications in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and reactivity. A primary focus is placed on its role as a precursor in the development of high-affinity A2B adenosine receptor (AdoR) antagonists, highlighting its importance in drug discovery programs targeting inflammatory and related disorders. This guide synthesizes technical data with practical insights, offering detailed experimental protocols and a review of the underlying biological pathways to support researchers in this field.

Chemical Identity and Structure

5-(Chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole is a distinct chemical entity characterized by a central 1,2,4-oxadiazole ring. This five-membered heterocycle is substituted at the 3-position with a meta-tolyl group and at the 5-position with a reactive chloromethyl group. This chloromethyl moiety serves as a crucial functional handle for further synthetic modifications.

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| CAS Number | 50737-31-0 |

| IUPAC Name | 5-(chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole[1] |

| Synonyms | 5-(Chloromethyl)-3-m-tolyl-[2][3]oxadiazole[1] |

| Molecular Formula | C₁₀H₉ClN₂O[1] |

| Molecular Weight | 208.64 g/mol [1] |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CCl[1] |

| InChI Key | MWQGYNOPINNJNN-UHFFFAOYSA-N[1] |

Structure:

Caption: Chemical structure of 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole.

Physicochemical and Safety Data

While extensive experimental data for this specific compound is not widely published, a combination of data from safety data sheets (SDS) and predictive models provides a profile of its properties.

Table of Physicochemical Properties:

| Property | Value/Information | Source |

| Physical State | Solid | [Apollo Scientific SDS][4] |

| Boiling Point | 340.2 ± 52.0 °C (Predicted) | [Guidechem][5] |

| pKa | -2.56 ± 0.44 (Predicted) | [Guidechem][5] |

| Solubility | Not Available | [Apollo Scientific SDS][4] |

Safety and Handling Information:

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazard Statements:

-

Precautionary Statements:

-

Handling: Avoid all personal contact, including inhalation. Use in a well-ventilated area, preferably a fume hood. Keep containers securely sealed when not in use.[4]

-

Storage: Store in original containers in a cool, dry, well-ventilated area. Segregate from incompatible materials such as alkalis and oxidizing agents.[4]

Synthesis and Manufacturing

The 1,2,4-oxadiazole ring is a stable heterocyclic scaffold, and its synthesis is well-established in organic chemistry. The primary route to 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with an activated carboxylic acid derivative, in this case, chloroacetyl chloride.

A specific protocol for the synthesis of 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole is provided in the context of creating a library of A2B adenosine receptor antagonists.

Caption: General synthetic workflow for 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole.

Experimental Protocol: Synthesis

The following protocol is adapted from the procedure described by Elzein, E., et al. in Bioorganic & Medicinal Chemistry Letters (2006).

Step 1: Preparation of 3-Methylbenzamidoxime

-

To a solution of m-toluonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture, remove the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidoxime, which can be purified by recrystallization.

Step 2: Synthesis of 5-(Chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole

-

Dissolve 3-methylbenzamidoxime and pyridine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add chloroacetyl chloride dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Dissolve the crude O-acyl-amidoxime intermediate in toluene and heat to reflux for 12-18 hours.

-

Cool the solution and remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole.

Chemical Reactivity

The reactivity of 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole is dominated by the chloromethyl group at the 5-position. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of various functionalities.

The 1,2,4-oxadiazole ring itself is generally stable under neutral and mildly acidic or basic conditions. However, the ring can be cleaved under harsh reductive or basic conditions. The key reactive site for building complex molecules is the C5-chloromethyl substituent.

Caption: Nucleophilic substitution at the C5-chloromethyl position.

Application in Drug Discovery: A2B Adenosine Receptor Antagonists

The primary documented application of 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole in drug discovery is as a key intermediate for the synthesis of potent and selective A2B adenosine receptor (AdoR) antagonists. Adenosine is a signaling nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor, in particular, is implicated in inflammatory responses, such as those seen in asthma and other airway diseases. Therefore, antagonists of the A2B receptor are of significant therapeutic interest.

In a key study, this compound was used to synthesize a series of 8-(1-heteroarylmethyl-1H-pyrazol-4-yl)-xanthine derivatives. The 5-(chloromethyl)-1,2,4-oxadiazole moiety was reacted with a pyrazole-substituted xanthine core to build the final antagonist molecules.

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that can couple to both Gs and Gq alpha subunits, leading to the activation of distinct downstream signaling cascades. This dual coupling allows it to mediate a wide range of cellular responses.

-

Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP).[6] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression related to inflammation and cell growth.[3]

-

Gq Pathway: Activation of the Gq protein stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] This pathway is often associated with the release of pro-inflammatory cytokines.

Caption: Simplified A2B adenosine receptor signaling pathways.

Relevant Experimental Workflows

Workflow 1: Synthesis of an A2B Antagonist Precursor

This workflow outlines the use of 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole to alkylate a pyrazole-xanthine core, a key step in synthesizing potent A2B antagonists.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. guidechem.com [guidechem.com]

- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

This technical guide provides a detailed exploration of the analytical methodologies required for the comprehensive characterization of 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Given the importance of robust analytical data for regulatory submission and intellectual property, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that form the bedrock of its structural elucidation. We will delve into the theoretical underpinnings, practical experimental protocols, and expert interpretation of the resulting data.

Molecular Structure and Rationale for Spectroscopic Analysis

The structural integrity and purity of a novel chemical entity are paramount in the drug development pipeline. The target molecule, 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, possesses a unique combination of functional groups and aromatic systems that necessitate a multi-faceted analytical approach for unambiguous identification.

Figure 1: Structure of 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole.

The key structural features to be confirmed are:

-

The 1,2,4-oxadiazole heterocyclic core.

-

The substitution pattern on the oxadiazole ring at positions 3 and 5.

-

The presence and ortho-position of the methyl group on the phenyl ring.

-

The chloromethyl group attached to the oxadiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H (ortho to oxadiazole) | Deshielded due to proximity to the electron-withdrawing oxadiazole ring. |

| ~ 7.2 - 7.5 | Multiplet | 3H | Aromatic H | Complex splitting due to coupling with neighboring aromatic protons. |

| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂Cl | Deshielded by the adjacent electronegative chlorine atom and the oxadiazole ring. |

| ~ 2.5 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 - 180 | C5 (oxadiazole) | Highly deshielded due to attachment to two heteroatoms (N and O). |

| ~ 165 - 170 | C3 (oxadiazole) | Deshielded due to attachment to two nitrogen atoms. |

| ~ 125 - 140 | Aromatic Cs | Aromatic carbons appear in this typical range. The carbon attached to the oxadiazole and the methyl-substituted carbon will have distinct shifts. |

| ~ 40 - 45 | -CH₂Cl | Aliphatic carbon attached to an electronegative chlorine atom. |

| ~ 20 - 25 | -CH₃ | Typical chemical shift for an aromatic methyl group. |

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the phenyl ring. |

| ~ 2950 - 2850 | C-H stretch (aliphatic) | Medium | Corresponding to the -CH₂Cl and -CH₃ groups. |

| ~ 1600 - 1580 | C=N stretch (oxadiazole) | Strong | A key indicator of the oxadiazole ring system.[3] |

| ~ 1475 - 1450 | C=C stretch (aromatic) | Medium-Strong | Confirms the presence of the phenyl ring. |

| ~ 1250 - 1020 | C-O stretch | Strong | Associated with the C-O-C linkage within the oxadiazole ring.[3] |

| ~ 800 - 600 | C-Cl stretch | Strong | Indicative of the chloromethyl group. |

Experimental Protocol for IR Data Acquisition

A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR) FT-IR.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

For a volatile and thermally stable compound like this, EI-MS is a suitable technique.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (C₁₀H₉ClN₂O). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in two molecular ion peaks (M⁺ and M+2) separated by 2 m/z units, which is a definitive indicator of the presence of one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of a chlorine radical (•Cl) from the molecular ion to give a fragment at [M-35]⁺.

-

Loss of the chloromethyl group (•CH₂Cl) to give a fragment at [M-49]⁺.

-

Cleavage of the oxadiazole ring can lead to a variety of smaller fragments.

-

Sources

Introduction: The Enduring Significance of the 1,2,4-Oxadiazole Scaffold

An In-depth Technical Guide to the Synthesis of 1,2,4-Oxadiazole Derivatives for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] First synthesized in 1884, this heterocyclic core has garnered immense interest due to its remarkable versatility and wide spectrum of biological activities.[1] A key feature driving its prevalence is its function as a bioisostere for amide and ester groups.[3][4][5][6][7] This bioisosteric replacement can enhance metabolic stability, improve pharmacokinetic profiles, and modulate the biological activity of a parent compound, making the 1,2,4-oxadiazole a powerful tool for lead optimization in drug development programs.[5][7] Consequently, this moiety is found in numerous experimental, investigational, and marketed drugs, exhibiting activities ranging from anti-inflammatory and anticancer to anti-infective agents.[1][5][6][8]

The construction of the 1,2,4-oxadiazole ring system is primarily achieved through a few robust and well-established synthetic strategies. The most common methodologies include the cyclization of amidoximes with various carbonyl-containing compounds (a [4+1] atom approach) and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles (a [3+2] atom approach).[6][7][9][10] More recently, oxidative cyclization methods have also emerged as a valuable alternative. This guide provides a detailed exploration of these core synthetic routes, delving into the underlying mechanisms, practical experimental considerations, and the strategic rationale behind procedural choices.

Core Synthetic Methodologies: A Practical Guide

The choice of synthetic route to a target 1,2,4-oxadiazole is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. Below, we dissect the most field-proven and versatile methods.

Method 1: The [4+1] Approach via Amidoxime Acylation and Cyclization

This is arguably the most prevalent and flexible strategy for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.[5][10] The core principle involves the reaction of an amidoxime, which provides a four-atom N-C-N-O fragment, with an acylating agent that supplies the final carbon atom. This can be executed as a two-step process involving the isolation of an intermediate or, more efficiently, as a one-pot reaction.[7][8]

This classic approach offers a high degree of control, as the intermediate O-acylamidoxime can be isolated and purified before the final ring-closing step.

-

Causality Behind the Choice: This method is particularly useful when the starting materials are sensitive or when side reactions are a concern during a one-pot procedure. Isolating the intermediate allows for unambiguous characterization and ensures that a pure precursor is carried forward into the often-demanding cyclization step.

Step 1: O-Acylation of the Amidoxime The initial step is the acylation of the amidoxime's hydroxyl group. Amidoximes exhibit reactivity comparable to amines and can be readily acylated by activated carboxylic acid derivatives such as acyl chlorides or anhydrides.[8][10]

Step 2: Cyclodehydration of the O-Acylamidoxime The isolated O-acylamidoxime is then subjected to cyclodehydration to form the 1,2,4-oxadiazole ring. This step is the most challenging and often requires heating or the use of a catalyst to facilitate the elimination of water.[11][12] Thermal cyclization in high-boiling solvents like DMF or pyridine is common.[11] Alternatively, base-catalyzed cyclization under milder conditions has gained popularity. Reagents like tetrabutylammonium fluoride (TBAF) are effective for promoting cyclization at room temperature, which is advantageous for thermosensitive substrates.[8][13]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure."[1][2] Its value stems from its unique properties as a bioisostere of amide and ester groups, which imparts enhanced metabolic stability and favorable pharmacokinetic profiles to drug candidates.[1][2] This guide provides a comprehensive overview of the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives, delves into their mechanisms of action, and presents standardized protocols for their biological evaluation. The narrative synthesizes data from numerous studies to offer field-proven insights into the therapeutic potential of this versatile chemical scaffold, ranging from oncology and infectious diseases to neuroprotection and anti-inflammatory applications.[1][2][3]

The 1,2,4-Oxadiazole Core: A Foundation for Drug Design

The 1,2,4-oxadiazole nucleus is a cornerstone in modern drug discovery due to its distinctive chemical and physical properties.[4] Its aromatic nature and the specific arrangement of heteroatoms (one oxygen, two nitrogen) allow for a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[5][6] This structural rigidity and electronic profile make it an ideal linker or pharmacophore element.[5]

The stability of the ring system, both chemically and thermally, contributes to the metabolic resistance of compounds containing this moiety.[7] This is a critical advantage in drug design, as it can lead to improved half-life and oral bioavailability. The first commercial drug containing this ring, Oxolamine, was introduced in the 1960s as a cough suppressant, paving the way for decades of exploration.[8]

A prevalent and efficient method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime intermediate with an activated carboxylic acid derivative, such as an acyl chloride or ester.[3][9] This straightforward approach allows for extensive diversification of the substituents at the C3 and C5 positions, enabling the systematic exploration of structure-activity relationships (SAR).

A Spectrum of Biological Activities

The structural versatility of the 1,2,4-oxadiazole scaffold has led to the discovery of compounds with a remarkably broad range of pharmacological activities.[3][10]

Anticancer Activity

Derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic and antiproliferative effects across a wide array of human cancer cell lines.[5][11] The mechanisms are diverse and often target key pathways involved in cancer progression. For instance, certain derivatives act as potent inhibitors of enzymes crucial for tumor growth, such as carbonic anhydrase IX and various protein kinases.[6][12] Others have been shown to induce apoptosis (programmed cell death) in malignant cells.[3]

The potency of these compounds is often high, with many derivatives exhibiting activity in the sub-micromolar to low micromolar range. Structure-activity relationship studies have revealed that the nature of the substituents at the C3 and C5 positions is critical for determining both potency and selectivity against different cancer types.[10][11]

| Compound Class | Target Cell Line(s) | Reported IC₅₀ (µM) | Reference |

| Imidazopyridine conjugates | MCF-7 (Breast), A-549 (Lung) | 0.68, 1.56 | [7] |

| Quinazoline conjugates | DU-145 (Prostate), MCF-7 | 0.011, 0.056 | [7] |

| Sulfonamide derivatives | HCT-116 (Colon) | 6.0 | [11] |

| Terpyridine analogs | MCF-7, HCT-116 | 0.19, 1.17 | [8] |

| 2-Aminobenzamide derivatives | U937 (Leukemia) | 0.29 | [7] |

This table presents a selection of reported activities and is not exhaustive.

Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance has created an urgent need for new classes of anti-infective agents.[9][13] The 1,2,4-oxadiazole scaffold has emerged as a promising foundation for the development of novel antibiotics.[9] Researchers have reported compounds with potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria.[9]

Notably, a new 1,2,4-oxadiazole derivative was recently identified with highly selective, bactericidal activity against Clostridioides difficile, an urgent public health threat.[14] This narrow spectrum of activity is highly desirable as it minimizes disruption to the commensal gut microbiome, potentially reducing the chances of recurrent infection.[14] The activity also extends to Mycobacterium tuberculosis, the causative agent of tuberculosis.[9] Furthermore, certain derivatives have demonstrated significant antifungal properties against both human and plant pathogens.[9][15]

| Compound Class | Target Organism(s) | Reported MIC / EC₅₀ (µg/mL) | Reference |

| Cinnamic acid derivatives | M. tuberculosis | 8.45 (MIC) | [9] |

| Phenol derivatives | C. difficile | 2.0 (MIC) | [14] |

| Cinnamic acid conjugates | R. solani (fungus) | 12.68 (EC₅₀) | [15] |

| Cinnamic acid conjugates | C. capsica (fungus) | 8.81 (EC₅₀) | [15] |

| Phenyl derivatives | S. aureus, E. coli | 0.15, 0.05 (MIC) | [9] |

This table is for illustrative purposes and highlights the broad-spectrum potential.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases.[16][17] 1,2,4-oxadiazoles have been investigated as potent anti-inflammatory agents.[16] Their mechanism often involves the inhibition of critical inflammatory signaling pathways. For example, a series of 1,2,4-oxadiazole-based resveratrol analogs were shown to be potent inhibitors of the NF-κB pathway and scavengers of reactive oxygen species (ROS).[18] One compound, in particular, surpassed resveratrol in its ability to inhibit NF-κB activation and significantly reduced the release of pro-inflammatory cytokines.[18] This demonstrates the power of using the oxadiazole ring to modify and improve the properties of known bioactive molecules.

Neuroprotective and CNS Activities

The 1,2,4-oxadiazole scaffold is also making significant inroads in neuroscience.[19] Derivatives have been developed as potent agonists for cortical muscarinic receptors, which are implicated in cognitive function.[20][21] More recently, novel compounds have shown promise in models of Alzheimer's disease.[19][22] One such derivative was found to ameliorate cognitive impairments in a transgenic mouse model by reducing β-amyloid (Aβ) accumulation and Tau hyper-phosphorylation, two key pathological hallmarks of the disease.[19][22] The mechanism was linked to the activation of the mGluR1/CaMKIIα pathway, highlighting a potential new therapeutic strategy.[19]

Experimental Protocols for Bioactivity Screening

To ensure scientific integrity, the evaluation of novel 1,2,4-oxadiazole compounds must follow robust, validated protocols. The following sections describe standard methodologies for assessing anticancer and antimicrobial activity.

Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). This density is chosen to ensure cells are in their logarithmic growth phase at the time of treatment. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of the test 1,2,4-oxadiazole in sterile DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (typically <0.5%) to avoid solvent-induced toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Controls (Self-Validation):

-

Vehicle Control: Treat cells with a medium containing the same final concentration of DMSO used for the test compounds. This normalizes for any effect of the solvent.

-

Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to validate the assay's responsiveness.

-

Untreated Control: Cells with a fresh medium only, representing 100% viability.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test 1,2,4-oxadiazole in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls:

-

Growth Control: Wells containing only broth and inoculum (no compound).

-

Sterility Control: Wells containing only broth (no inoculum).

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin if needed.

A Conceptual Drug Discovery Workflow

The path from a library of compounds to a viable drug candidate is a multi-step process. The initial screening identifies "hits," which are then subjected to more rigorous testing to confirm activity, elucidate the mechanism of action, and evaluate drug-like properties.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold is unequivocally a privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutics.[1][4][10] Its bioisosteric relationship with amides and esters provides a critical advantage for enhancing the metabolic stability and pharmacokinetic properties of drug candidates. The extensive research highlighted in this guide demonstrates a broad and potent spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

The future of 1,2,4-oxadiazole research is bright. Ongoing efforts are focused on designing derivatives with greater target selectivity to minimize off-target effects and improve safety profiles. The application of computational chemistry and machine learning will further accelerate the discovery process, enabling more rational design and prediction of biological activity. As our understanding of disease pathology deepens, the inherent versatility of the 1,2,4-oxadiazole ring will continue to be leveraged by medicinal chemists to tackle the most pressing health challenges of our time.

References

- A comprehensive review of recent advances in the biological activities of 1,2,4‐oxadiazoles. Archives of Pharmacy.

- Novel 1,2,4-Oxadiazole Deriv

- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles.

- A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives.

- Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjug

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.

- Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjug

- Biological activity of oxadiazole and thiadiazole derivatives.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.

- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024.

- Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol.

- Novel 1,2,4-Oxadiazole Deriv

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv

- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway.

- 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini Reviews in Medicinal Chemistry.

- A novel 1,2,4-oxadiazole derivative (wyc-7-20)

- Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs.

-

Determination of antibacterial properties of[1][3][10]-oxadiazole linked 2-4 diaminopyrimidines. ePosters.

- (PDF) 1,2,4-Oxadiazoles: A potential pharmacological agents-an overview.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.

- Synthesis and Biological Activity of 1,2,4-Oxadiazole Derivatives: Highly Potent and Efficacious Agonists for Cortical Muscarinic Receptors.

- Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review.

- Novel 1,2,4-Oxadiazole Deriv

- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. World Journal of Pharmaceutical Research.

- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry.

- New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Semantic Scholar.

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. dovepress.com [dovepress.com]

The 1,2,4-Oxadiazole Ring: A Bioisosteric Chisel for Sculpting Druglike Properties

An In-depth Technical Guide for Drug Development Professionals

In the intricate world of medicinal chemistry, the 1,2,4-oxadiazole ring has emerged as a powerful and versatile tool. Its unique electronic and structural properties allow it to serve as a reliable bioisosteric replacement for common functional groups like esters, amides, and carboxylic acids. This guide provides a deep dive into the bioisosteric properties of the 1,2,4-oxadiazole core, offering insights into its ability to enhance metabolic stability, modulate physicochemical characteristics, and ultimately, contribute to the development of superior therapeutic agents.[1][2][3]

The Power of Bioisosteric Replacement: Beyond Simple Mimicry

Bioisosterism is a strategic approach in drug design that involves substituting one functional group with another that has similar physical and chemical properties, with the goal of improving the compound's overall pharmacological profile.[2] The 1,2,4-oxadiazole ring is a non-classical bioisostere that offers significant advantages over simple structural mimics. Its five-membered aromatic structure, containing one oxygen and two nitrogen atoms, confers a unique set of electronic and steric features.[4][5]

The electron-withdrawing nature of the 1,2,4-oxadiazole ring can profoundly influence the properties of the parent molecule.[4][6] This, combined with its rigid, planar geometry, allows for precise control over molecular conformation and interactions with biological targets. The strategic incorporation of a 1,2,4-oxadiazole can lead to improvements in potency, selectivity, and pharmacokinetic properties.

Enhancing Metabolic Stability: A Key Advantage

One of the most significant advantages of using the 1,2,4-oxadiazole ring as a bioisostere is its inherent resistance to enzymatic hydrolysis.[2][3][7] Ester and amide bonds are often susceptible to cleavage by esterases and amidases, leading to rapid metabolism and poor bioavailability. By replacing these labile functionalities with a stable 1,2,4-oxadiazole ring, medicinal chemists can significantly enhance the metabolic stability of a drug candidate.[8][9][10][11][12]

A compelling example of this is seen in the development of modulators of store-operated calcium entry (SOCE). The bioisosteric replacement of an ester moiety in pyrazole derivatives with a 1,2,4-oxadiazole ring resulted in a new class of modulators with high metabolic stability.[9][10][11]

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomal Stability)

This protocol outlines a typical procedure to assess the metabolic stability of a compound using liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile with an internal standard for quenching the reaction and protein precipitation

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and test compound (final concentration typically 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Modulating Physicochemical Properties

The introduction of a 1,2,4-oxadiazole ring can significantly alter the physicochemical properties of a molecule, including its lipophilicity, polarity, and acidity/basicity. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The 1,2,4-oxadiazole ring is generally considered to be more lipophilic than its 1,3,4-oxadiazole isomer.[13][14] This difference can be exploited to fine-tune the overall lipophilicity of a compound to optimize its ADME properties. The electron-withdrawing nature of the ring can also influence the pKa of nearby ionizable groups, which can affect a drug's solubility and permeability.[4]

| Property | Ester/Amide | 1,2,4-Oxadiazole Bioisostere | Rationale for Change |

| Metabolic Stability | Prone to hydrolysis | Generally stable | The aromatic heterocycle is resistant to enzymatic cleavage.[2][3][7] |

| Lipophilicity (logP/logD) | Variable | Generally increases lipophilicity compared to amides, can be similar to or higher than esters. | The heterocyclic ring is less polar than the amide C=O and N-H groups. |

| Hydrogen Bonding | Amides are H-bond donors and acceptors; Esters are H-bond acceptors. | Nitrogen atoms can act as H-bond acceptors. | The absence of an N-H group removes H-bond donor capability compared to amides.[15] |

| Polarity | Amides are highly polar; Esters are moderately polar. | Moderately polar. | The overall dipole moment of the molecule is altered.[14] |

| Conformational Rigidity | Amide bond has restricted rotation; Ester bond is more flexible. | The ring is planar and rigid. | The rigid structure can pre-organize the molecule for optimal binding to its target. |

The 1,2,4-Oxadiazole as a Carboxylic Acid Bioisostere

The 1,2,4-oxadiazole ring can also serve as a bioisosteric replacement for a carboxylic acid. This is particularly useful when the acidic nature of the carboxylic acid group leads to undesirable properties, such as poor permeability or rapid clearance. A 3-aryl-5-hydroxy-1,2,4-oxadiazole can mimic the acidic proton of a carboxylic acid, while the heterocyclic core provides a more metabolically stable and often more lipophilic scaffold.

Synthetic Strategies for 1,2,4-Oxadiazole Derivatives

The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with a carboxylic acid or its derivative.[4][5][7][16][17]

Experimental Protocol: General Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole

Materials:

-

Amidoxime

-

Carboxylic acid

-

Coupling agent (e.g., HBTU, HATU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Cyclizing agent (e.g., TBAF or heating in a high-boiling solvent like xylene)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent. Add the coupling agent and the organic base, and stir for a few minutes to activate the carboxylic acid.

-

Coupling with Amidoxime: Add the amidoxime to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Isolation of Intermediate (O-acyl amidoxime): Once the coupling is complete, the intermediate O-acyl amidoxime can be isolated by standard work-up procedures or used directly in the next step.

-

Cyclization: Dissolve the O-acyl amidoxime in a suitable solvent and add the cyclizing agent. Heat the reaction mixture if necessary to promote cyclization.

-

Purification: After the reaction is complete, purify the desired 1,2,4-oxadiazole derivative by column chromatography or recrystallization.

Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Applications in Drug Discovery

The versatility of the 1,2,4-oxadiazole ring has led to its incorporation into a wide range of therapeutic agents targeting various diseases.[5][8][18][19][20]

-

Anticancer Agents: The 1,2,4-oxadiazole scaffold is present in numerous compounds with potent anticancer activity.[5][21]

-

Anti-inflammatory Agents: Its ability to mimic the amide bond has made it a valuable component in the design of anti-inflammatory drugs.[8]

-

Neuroprotective Agents: 1,2,4-Oxadiazole derivatives have shown promise as neuroprotective agents for the treatment of neurodegenerative diseases.[18]

-

Antiviral and Antimicrobial Agents: The unique electronic properties of the ring have been exploited in the development of novel antiviral and antimicrobial compounds.[8][20]

Caption: The central role of the 1,2,4-oxadiazole ring in drug design.

Conclusion

The 1,2,4-oxadiazole ring is a valuable and versatile building block in modern medicinal chemistry. Its ability to act as a bioisosteric replacement for esters, amides, and carboxylic acids provides a powerful strategy for overcoming common drug development challenges, such as poor metabolic stability. By understanding the unique properties of this heterocyclic core and applying rational design principles, researchers can continue to leverage the 1,2,4-oxadiazole ring to create novel and effective therapeutic agents.

References

-

Baykov, S., et al. (2017). A novel and efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and carboxylic acid esters. Tetrahedron, 73(7), 945-951. Available at: [Link]

- Jadhav, S. B., et al. (2015). Synthesis, characterization and biological evaluation of some novel 1, 2, 4-oxadiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-239.

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. Available at: [Link]

-

Camci, M., & Karali, N. L. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. Available at: [Link]

- Głowacka, I. E., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 285, 116228.

-

Taner Camci, M., & Karali, N. L. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. Available at: [Link]

-

Hake, A., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 9(4), 655-661. Available at: [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 115. Available at: [Link]

-

Pavan, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 640-646. Available at: [Link]

- Camci, M. T. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638.

-

Pavan, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 640-646. Available at: [Link]

- Pavan, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 640-646.

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 115. Available at: [Link]

-

Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(22), 7679-7694. Available at: [Link]

- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review.

- Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 115.

-

Brain, C. T., et al. (2003). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 5(19), 3467-3470. Available at: [Link]

-

da Silva, A. C. P., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(13), 5104. Available at: [Link]